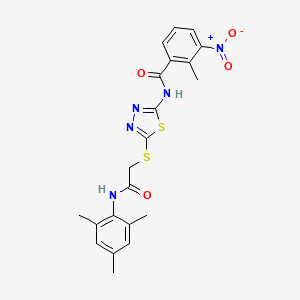
N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H21N5O4S2 and its molecular weight is 471.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and related case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiadiazole ring : A five-membered heterocyclic compound that contributes to the biological activity.
- Nitrobenzamide moiety : Known for its role in enhancing cytotoxicity against cancer cells.
- Mesitylamino group : Imparts unique properties that may affect the compound's interaction with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O3S |
| Molecular Weight | 342.39 g/mol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of several thiadiazole derivatives on human lung cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 |
| Compound B | HCC827 | 6.48 ± 0.11 |
| This compound | TBD |
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : The nitro group is known to interfere with nucleic acid synthesis.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed that similar compounds can induce cell cycle arrest at the G2/M phase.
Antimicrobial Activity
In addition to its antitumor properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity against various pathogens. For example:
- Bacterial Inhibition : Preliminary tests indicate effective inhibition against Gram-positive bacteria.
Case Study: Antimicrobial Assay
A recent investigation into the antimicrobial properties of thiadiazole derivatives found that some exhibited significant activity against Staphylococcus aureus and Escherichia coli.
| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound C | S. aureus | 15 |
| Compound D | E. coli | 10 |
| This compound | TBD |
Propiedades
IUPAC Name |
2-methyl-3-nitro-N-[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-11-8-12(2)18(13(3)9-11)22-17(27)10-31-21-25-24-20(32-21)23-19(28)15-6-5-7-16(14(15)4)26(29)30/h5-9H,10H2,1-4H3,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZXMGOYAPWHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













